5-(1-Phenylethyl)oxazolidin-2-one
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Overview
Description
5-(1-Phenylethyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenylethyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of phenylethylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the oxazolidinone ring . Another method includes the use of urea and ethanolamine reagents under microwave irradiation, which facilitates the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of oxazolidinones often involves scalable and efficient synthetic routes. For instance, the use of palladium-catalyzed N-arylation of oxazolidinones with aryl bromides has been reported to produce oxazolidinone derivatives in good yields . Additionally, solid-phase synthesis techniques have been developed to produce oxazolidinones in an environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
5-(1-Phenylethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and aryl bromides are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinone derivatives, which can have different pharmacological properties and applications .
Scientific Research Applications
5-(1-Phenylethyl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Phenylethyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is unique compared to other protein synthesis inhibitors, as it occurs at an early stage of the process .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with similar antibacterial properties.
Tedizolid: Another oxazolidinone derivative used to treat skin infections.
Cytoxazone: A compound with a similar oxazolidinone ring structure, used in organic synthesis.
Uniqueness
5-(1-Phenylethyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its use as a chiral auxiliary and its potential as an antibacterial agent make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(1-phenylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8(9-5-3-2-4-6-9)10-7-12-11(13)14-10/h2-6,8,10H,7H2,1H3,(H,12,13) |
InChI Key |
CFMCTTIKORFPRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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